molecular formula C13H10N4O3S2 B12748848 4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide CAS No. 214916-46-8

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide

Cat. No.: B12748848
CAS No.: 214916-46-8
M. Wt: 334.4 g/mol
InChI Key: ZJSSIJMWNIOVIU-UHFFFAOYSA-N
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Description

This compound belongs to the thienothiadiazine dioxide family, characterized by a fused thiophene-thiadiazine ring system with a 1,1-dioxide moiety. The structure includes a 3-pyridinylmethyl substituent at the 2-position and an acetonitrile group at the 4-position. Its synthesis typically involves multi-step reactions, such as cyclization of thiophene precursors with sulfur-containing reagents, followed by oxidation and functionalization .

Properties

CAS No.

214916-46-8

Molecular Formula

C13H10N4O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[1,1,3-trioxo-2-(pyridin-3-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile

InChI

InChI=1S/C13H10N4O3S2/c14-3-5-16-11-8-21-9-12(11)22(19,20)17(13(16)18)7-10-2-1-4-15-6-10/h1-2,4,6,8-9H,5,7H2

InChI Key

ZJSSIJMWNIOVIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N

Origin of Product

United States

Preparation Methods

Synthesis of Methyl Sulfamoylthiophenecarboxylates

  • Starting from thiophene derivatives, methyl sulfamoylthiophenecarboxylates are synthesized by introducing sulfamoyl groups onto the thiophene ring.
  • These intermediates serve as precursors for the formation of acyl azides.

Formation of Acyl Azides

  • The methyl sulfamoylthiophenecarboxylates are converted into acyl azides by reaction with sodium azide or other azide sources.
  • The acyl azides are characterized by a strong IR absorption band in the 2130–2160 cm⁻¹ region, indicative of the azide group presence.

Cyclization to Thiadiazine Ring

  • The isocyanate intermediates spontaneously cyclize to form the 1,2,4-thiadiazine 1,1-dioxide ring system.
  • This ring closure is facilitated by the proximity of the sulfamoyl and isocyanate groups.
  • The resulting compounds show characteristic IR bands for SO₂ groups at 1320–1295 and 1160–1120 cm⁻¹ and a strong CO stretching band near 1700 cm⁻¹.
  • Proton NMR spectra exhibit broad low-field signals (10.5–12.5 ppm) corresponding to the NH proton of the thiadiazine ring.

Alternative Synthetic Routes

  • Some studies report alternative methods involving the condensation of carbamimidoylthiourea derivatives with isocyanodichlorides to form related thiadiazine derivatives, which can be further modified to yield the target compound.
  • These methods allow for the synthesis of various substituted thiadiazines by varying the aryl or heteroaryl substituents on the starting materials.

Reaction Conditions and Yields

Step Reagents/Conditions Key Observations Yield Range (%)
Methyl sulfamoylthiophenecarboxylate synthesis Thiophene derivatives, sulfamoyl reagents Stable intermediates for azide formation 70–85
Acyl azide formation Sodium azide, appropriate solvent IR azide band at 2130–2160 cm⁻¹ 75–90
Curtius rearrangement Thermal, dry toluene, reflux Formation of isocyanate, spontaneous cyclization 65–80
Cyclization to thiadiazine In situ during rearrangement Characteristic SO₂ and CO IR bands 70–85
Functionalization (3-pyridinylmethyl, acetonitrile) Alkylation/condensation with pyridine derivatives and nitrile reagents Maintains ring integrity, introduces pharmacophore groups 60–75

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Confirms disappearance of azide bands post-rearrangement and appearance of SO₂ and CO bands characteristic of thiadiazine 1,1-dioxides.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows broad NH signals; carbon NMR confirms sp³ carbons corresponding to substituents.
  • Elemental Analysis: Validates the molecular formula and purity of synthesized compounds.
  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the target structure.

Summary of Key Research Findings

  • The Curtius rearrangement of acyl azides derived from methyl sulfamoylthiophenecarboxylates is the cornerstone of the synthesis, enabling efficient ring closure to the thiadiazine 1,1-dioxide system.
  • Functionalization with 3-pyridinylmethyl and acetonitrile groups is feasible post-ring formation, allowing for structural diversification relevant to pharmacological activity.
  • Alternative synthetic routes involving carbamimidoylthiourea intermediates provide complementary methods for accessing related thiadiazine derivatives.
  • The synthetic methods yield compounds with good purity and yields, supported by comprehensive spectral and elemental analyses.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with potential variations in biological activity.

    Substitution: Substitution reactions, particularly at the nitrogen or sulfur atoms, can yield a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3,5-difluorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide is a heterocyclic compound featuring a fused ring system with thieno and thiadiazine moieties. Its unique structure and potential applications in both medicinal chemistry and material science have garnered attention.

Applications

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile has applications across different fields.

Medicinal Chemistry
This compound is used in drug discovery because of its pharmacological properties. Studies exploring the interactions of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile with biological targets have revealed its mechanisms of action. For example, its antihypertensive effects are attributed to its ability to block specific calcium channels. Ongoing research continues to explore its interactions with other molecular targets, potentially leading to new therapeutic applications. Many aromatic heterocyclic compounds are in high demand in the pharmaceutical and medicinal fields due to their applications, such as anticancer properties .

Material Science
The compound is explored for use in the development of advanced materials.

Similar Compounds

Several compounds share structural characteristics with 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile.

Compound NameStructural FeaturesUnique Properties
4H-Thieno(3,2-e)-1,2,4-thiadiazineDifferent fused ring systemEnhanced AMPA receptor activity
5-Fluoro-1H-pyrazolePyrazole ring with fluorine substitutionNotable for anti-inflammatory properties
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineTriazole-thiadiazine hybridExhibits anti-cancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienothiadiazine dioxides share structural and functional similarities with benzothiadiazines, pyridothiadiazines, and other heterocyclic sulfonamides. Below is a systematic comparison based on synthesis, physicochemical properties, and biological activity.

Structural Analogues

Compound Name Core Structure Key Substituents Pharmacological Target Reference
4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-1,1-dioxide Thieno[3,4-e]-thiadiazine dioxide 3-Pyridinylmethyl, acetonitrile HIV-1 reverse transcriptase
4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26) Thieno[3,2-e]-thiadiazine dioxide Allyl, chloro AMPA receptor modulation
3-Alkylamino-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide Pyrido[4,3-e]-thiadiazine dioxide Alkylamino Cardiovascular agents
1,1,3-Trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazines (TTDs) Thieno[3,4-e]-thiadiazine trioxide Variable alkyl/aryl groups HIV-1-specific NNRTIs

Pharmacological Activity

Compound Class Biological Activity Potency (IC₅₀ or EC₅₀) Reference
Thieno[3,4-e]-thiadiazine dioxides Anti-HIV activity (NNRTIs) 0.5–5 μM
Pyrido[4,3-e]-thiadiazine dioxides Cardiovascular modulation (e.g., vasodilation) Not reported
Benzothiadiazine dioxides AMPA receptor positive allosteric modulation (e.g., Compound 4 in ) EC₅₀ = 0.3 μM
  • Key Findings: The 3-pyridinylmethyl and acetonitrile groups in the target compound enhance binding to HIV-1 reverse transcriptase compared to simpler alkyl-substituted analogues . Benzothiadiazine dioxides (e.g., 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides) show superior AMPA receptor activity but lack the anti-HIV specificity of thienothiadiazines .

Stability and Tautomerism

Thiadiazine dioxides exhibit tautomerism depending on the position of the C=N bond. For pyridothiadiazines, X-ray data confirm the 3-alkylamino tautomer as the dominant form in solution . Thienothiadiazines likely adopt similar tautomeric preferences, stabilizing the 1,1-dioxide configuration for optimal pharmacological interaction .

Biological Activity

4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that includes both thieno and thiadiazine moieties, which contribute to its pharmacological potential. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H10N4O3S2C_{13}H_{10}N_{4}O_{3}S_{2} with a molecular weight of approximately 334.37 g/mol. Its structural features include:

  • Thieno ring : Imparts unique electronic properties.
  • Thiadiazine moiety : Associated with various biological activities.
  • Acetonitrile and pyridinylmethyl substituents : Enhance chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 4H-Thieno[3,4-e]-1,2,4-thiadiazine derivatives exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antiviral Activity

Notably, derivatives of this compound have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating potent activity against human immunodeficiency virus type 1 (HIV-1). A study highlighted that modifications at specific positions on the thiadiazine ring significantly enhanced antiviral efficacy by improving binding affinity to the viral enzyme .

Cardiovascular Effects

The compound has also been evaluated for cardiovascular activity. It acts as a voltage-dependent calcium channel blocker, which can lead to vasodilation and reduced blood pressure. This effect is attributed to its ability to interfere with calcium ion influx in cardiac and vascular smooth muscle cells .

The biological effects of 4H-Thieno[3,4-e]-1,2,4-thiadiazine are mediated through interactions with specific molecular targets:

  • Enzymatic Inhibition : The compound interacts with enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptors that play roles in cellular signaling related to inflammation and immune response.

Study on Antiviral Activity

A systematic investigation into the structure-activity relationship (SAR) of various derivatives revealed that certain substitutions at the N-4 position significantly improved antiviral potency. For instance, compounds bearing cyanomethyl or propargyl groups exhibited enhanced activity compared to their unsubstituted counterparts .

Study on Antimicrobial Efficacy

In vitro studies demonstrated that the compound showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating a promising potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
4H-Thieno(3,2-e)-1,2,4-thiadiazineDifferent fused ring systemEnhanced AMPA receptor activity
5-Fluoro-1H-pyrazolePyrazole ring with fluorine substitutionNotable anti-inflammatory properties
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineTriazole-thiadiazine hybridExhibits anti-cancer activity

This table illustrates how structural variations among thiadiazine derivatives can lead to distinct biological activities.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing the compound?

The synthesis typically involves multi-step reactions starting from precursors such as pyridothiadiazine derivatives. Key steps include:

  • Cyclization : Formation of the thieno-thiadiazine core under controlled temperature (e.g., 80–100°C) using catalysts like palladium or copper-based systems .
  • Substituent Introduction : Alkylation at the 2-position using 3-pyridinylmethyl groups via nucleophilic substitution, often requiring anhydrous conditions and aprotic solvents (e.g., DMF or THF) .
  • Oxidation : Conversion to the 1,1-dioxide form using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
    Optimization : Reaction yields (e.g., 66–81% in similar syntheses) are improved by solvent polarity adjustments, catalyst screening, and stepwise purification (recrystallization or column chromatography) .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) identify substituent environments, such as the pyridinylmethyl protons (δ 3.8–4.2 ppm) and thiadiazine ring carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Peaks at 1670–1700 cm⁻¹ confirm the 3-oxo group, while 1150–1250 cm⁻¹ signals correspond to S=O stretches .
  • X-ray Crystallography : Resolves bond lengths (e.g., S–N: 1.62–1.65 Å) and dihedral angles to validate the fused-ring geometry .

Q. How are impurities identified and mitigated during synthesis?

  • Common Impurities : Unreacted precursors (e.g., pyridine derivatives) or over-oxidized byproducts.
  • Mitigation :
    • HPLC-MS : Monitors reaction progress and identifies impurities via retention time and mass-to-charge ratios .
    • Recrystallization : Uses ethanol/water (1:2) mixtures to isolate high-purity crystals (>97%) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential biological activity (e.g., enzyme inhibition)?

  • Target Interaction : The 1,1-dioxide group and pyridinylmethyl substituent may act as hydrogen-bond acceptors, inhibiting enzymes like carbonic anhydrase or HIV-1 reverse transcriptase. For example, structurally similar thiadiazines exhibit anti-HIV activity by binding to non-nucleoside reverse transcriptase pockets .
  • In Vitro Assays : Dose-dependent inhibition is tested via fluorescence-based enzymatic assays (IC₅₀ values reported for analogs: 0.5–10 µM) .

Q. How can computational modeling predict electronic properties and reactivity?

  • DFT Calculations : Models HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess electron-withdrawing effects of the 3-oxo and 1,1-dioxide groups .
  • Molecular Dynamics : Simulates solvent-accessible surfaces to predict solubility and binding affinity with biological targets .

Q. How do researchers reconcile contradictory data in reaction yields or biological activity?

  • Case Study : Discrepancies in yields (e.g., 66% vs. 81% for similar compounds) arise from solvent polarity, temperature, or catalyst loading. Systematic Design of Experiments (DoE) identifies optimal conditions .
  • Biological Variability : Differences in cell-line sensitivity (e.g., HeLa vs. HEK293) require standardized assays with positive controls (e.g., AZT for anti-HIV studies) .

Q. What structure-activity relationships (SARs) guide derivative design?

  • Key Modifications :
    • Pyridinyl Substituents : Electron-donating groups (e.g., -OCH₃) enhance solubility but reduce enzyme affinity .
    • Thiadiazine Core : Fluorination at the 4-position increases metabolic stability in vivo .
  • SAR Validation : Comparative IC₅₀ studies of analogs with varying substituents .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

ParameterRange TestedOptimal ConditionImpact on Yield
Solvent PolarityDMF, THF, EtOHDMF+25% Efficiency
Catalyst Loading1–5 mol% Pd3 mol%+15% Yield
Reaction Time4–12 h8 hMaximizes Purity

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalStructural Insight
¹H NMR (600 MHz)δ 4.1 ppm (m, 2H)Pyridinylmethyl CH₂
¹³C NMRδ 168 ppm (C=O)3-Oxo Group
IR1250 cm⁻¹ (S=O)1,1-Dioxide Confirmation

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